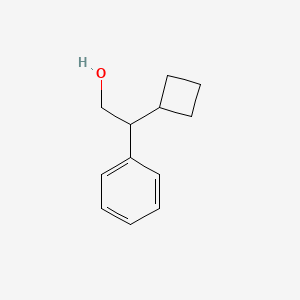

2-Cyclobutyl-2-phenylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclobutyl-2-phenylethanol is a cyclic alcohol with the chemical formula C14H18O. It is also known as 2-cyclobutyl-2-phenylethan-1-ol .

Molecular Structure Analysis

The molecular weight of this compound is 176.26 . The InChI code for this compound is 1S/C12H16O/c13-9-12 (11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 .Physical and Chemical Properties Analysis

The physical form of this compound is liquid . It has a storage temperature of 4°C . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Biosynthesis and Biofuel Potential

- 2-Phenylethanol (2-PE), a derivative of 2-Cyclobutyl-2-phenylethanol, is being explored for its potential as a next-generation biofuel. Studies have focused on the biosynthesis of 2-PE using microbial cell factories, such as Enterobacter sp. CGMCC 5087 and E. coli, which have been genetically engineered to increase production efficiency. This approach not only offers a sustainable method for producing 2-PE but also lays the groundwork for industrial-scale production of its derivatives (Liu et al., 2018).

Industrial Applications in Cosmetics and Food Industries

- 2-Phenylethanol, with its rose-like fragrance, finds extensive use in the cosmetic, perfume, and food industries. Biotechnological production methods, particularly microbial transformation, are becoming increasingly popular due to their environmental friendliness and the resulting products being considered "natural." These methods have seen significant advancements, including strategies to increase production and the application of in situ product removal techniques (Hua & Xu, 2011).

Metabolic Engineering for Enhanced Production

- Metabolic engineering of Saccharomyces cerevisiae for the production of 2-PE through the Ehrlich pathway has been reported. This involves the catabolism of L-phenylalanine and the use of alcohol dehydrogenases. The engineered yeast strains have shown promising results in terms of 2-PE production, demonstrating the potential for efficient biotechnological production methods (Kim, Cho, & Hahn, 2014).

Novel Production Pathways

- Research has also focused on identifying new strains and pathways for the production of 2-PE. For example, Enterobacter sp. CGMCC 5087 has been shown to produce 2-PE through the phenylpyruvate pathway, using renewable monosaccharides as the carbon source. This finding provides a novel and potential method for sustainable 2-PE production (Zhang et al., 2014).

Flavor and Fragrance Compound Production

- 2-Phenylethanol is an important flavor and fragrance compound with a rose-like odor. The biotechnological production of 2-PE is gaining attention as an alternative to chemical synthesis, with methods harnessing the Ehrlich pathway of yeasts for bioconversion of L-phenylalanine. This approach requires overcoming product inhibition through in situ product removal (Etschmann et al., 2002).

Wirkmechanismus

Safety and Hazards

The safety information available indicates that 2-Cyclobutyl-2-phenylethanol has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclobutyl-2-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFUWLHTMATRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)